Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-
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Overview
Description
Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine, methoxy groups, and a benzothiazolyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the benzamide linkage under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3,4,5-trimethoxybenzamide.
Substitution: Formation of 2-azido-3,4,5-trimeth
Properties
CAS No. |
442651-61-8 |
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Molecular Formula |
C18H17BrN2O6S2 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H17BrN2O6S2/c1-25-12-8-10(14(19)16(27-3)15(12)26-2)17(22)21-18-20-11-6-5-9(29(4,23)24)7-13(11)28-18/h5-8H,1-4H3,(H,20,21,22) |
InChI Key |
LWNULLKRXOUCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br)OC)OC |
Origin of Product |
United States |
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